

chloromethyl chlorosulfate chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorosulfate

Cat. No.: B8482658

[Get Quote](#)

Chloromethyl Chlorosulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl **chlorosulfate** (CMCS) is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly as a potent chloromethylating agent.^[1] Its utility is prominent in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules and active ingredients.^[1] This technical guide provides an in-depth overview of the chemical properties, reactivity, and established experimental protocols related to chloromethyl **chlorosulfate**, intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Chloromethyl **chlorosulfate** is a colorless to light yellow liquid under standard conditions.^[1] It is soluble in common organic solvents such as dimethyl sulfoxide, methanol, dichloromethane, and ethyl acetate.^[3] However, it readily undergoes hydrolysis in the presence of water.^[3] Key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	CH ₂ Cl ₂ O ₃ S	[1][4][5]
Molecular Weight	165.00 g/mol	[1][4][5]
CAS Number	49715-04-0	[1][4][5]
Density	1.631 g/mL at 25 °C	[1][6]
Boiling Point	45 - 50 °C at 10 mmHg	[1][6]
Refractive Index	n _{20/D} 1.448	[1][6]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥ 99% (GC)	[1]

Reactivity Profile

Chloromethyl **chlorosulfate** is characterized by its high reactivity towards nucleophiles, where it typically undergoes rapid displacement of the **chlorosulfate** moiety.[2] The reactivity of CMCS has been compared to similar compounds, with the observed order being: methyl **chlorosulfate** (MCS) > methylene bis(**chlorosulfate**) (MBCS) > chloromethyl **chlorosulfate** (CMCS) >> dichloromethane (CH₂Cl₂).[7][8][9]

Nucleophilic Substitution Reactions

CMCS readily reacts with a variety of anionic nucleophiles, including halides and acetate ions. [2][7] These reactions can be carried out in homogeneous solutions, such as tetrabutylammonium salts in acetonitrile (CD₃CN), or in two-phase systems (e.g., CDCl₃/H₂O) with a phase-transfer catalyst.[7][8] The primary products are chloromethyl derivatives (ClCH₂X), resulting from the nucleophilic displacement of the **chlorosulfate** group.[7]

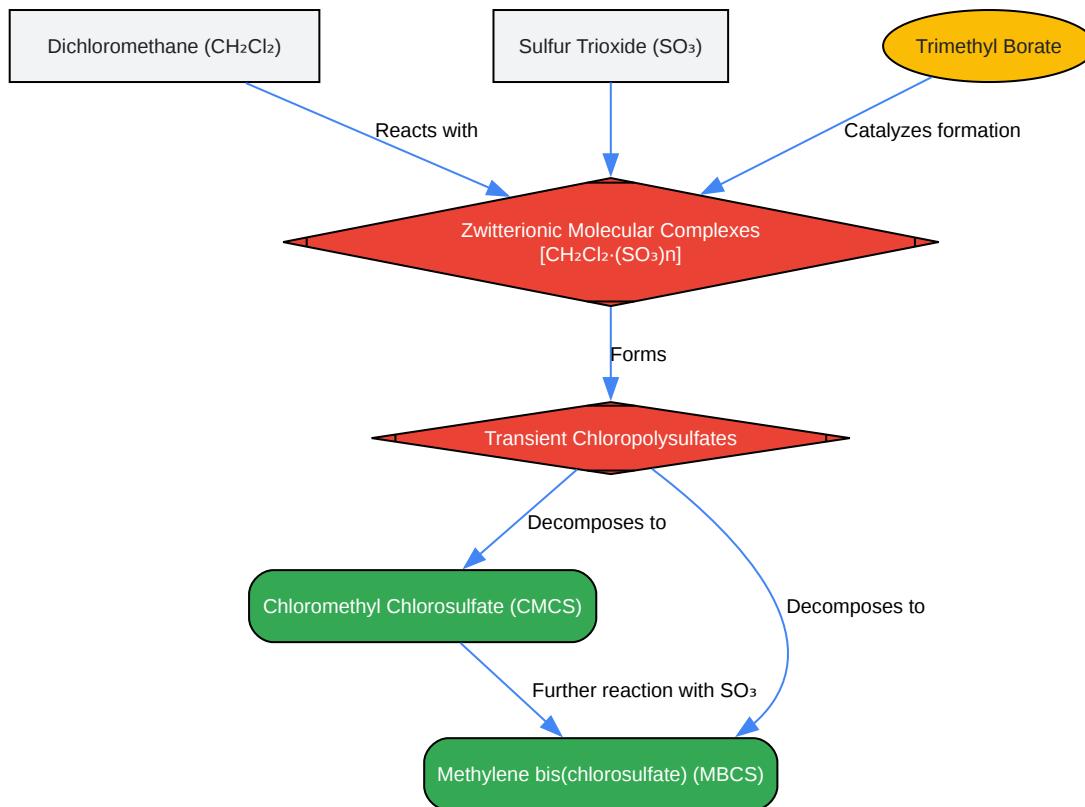
Interestingly, the regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile.[10] While halide ions typically displace the **chlorosulfate** group, reaction with sodium phenoxide in tetrahydrofuran has been shown to result in the displacement of the sulfur-bound chloride.[7][8][10]

The reaction with active methylene compounds, such as alkyl 1,3-keto esters, under phase-transfer catalysis conditions can lead to more complex products. The reaction proceeds through a sequential chloromethylation, β -elimination, and Michael addition, ultimately forming polyfunctional dihydrofuran and tetrahydropyran derivatives.[11]

Reaction with Sulfur Trioxide

The reaction of dichloromethane (CH_2Cl_2) with liquid sulfur trioxide (SO_3) is a key method for the synthesis of CMCS. This reaction involves the insertion of SO_3 into the C-Cl bond.[2][7] The process is slow but can be significantly accelerated by a catalytic amount of trimethyl borate.[7][8][12] The reaction mixture typically consists of CMCS and methylene bis(**chlorosulfate**) (MBCS) in a roughly 2:1 ratio.[2][7][12]

Synthesis Protocols


Several methods for the synthesis of chloromethyl **chlorosulfate** have been reported, with varying yields and scalability.

Catalytic Synthesis from Dichloromethane and Sulfur Trioxide

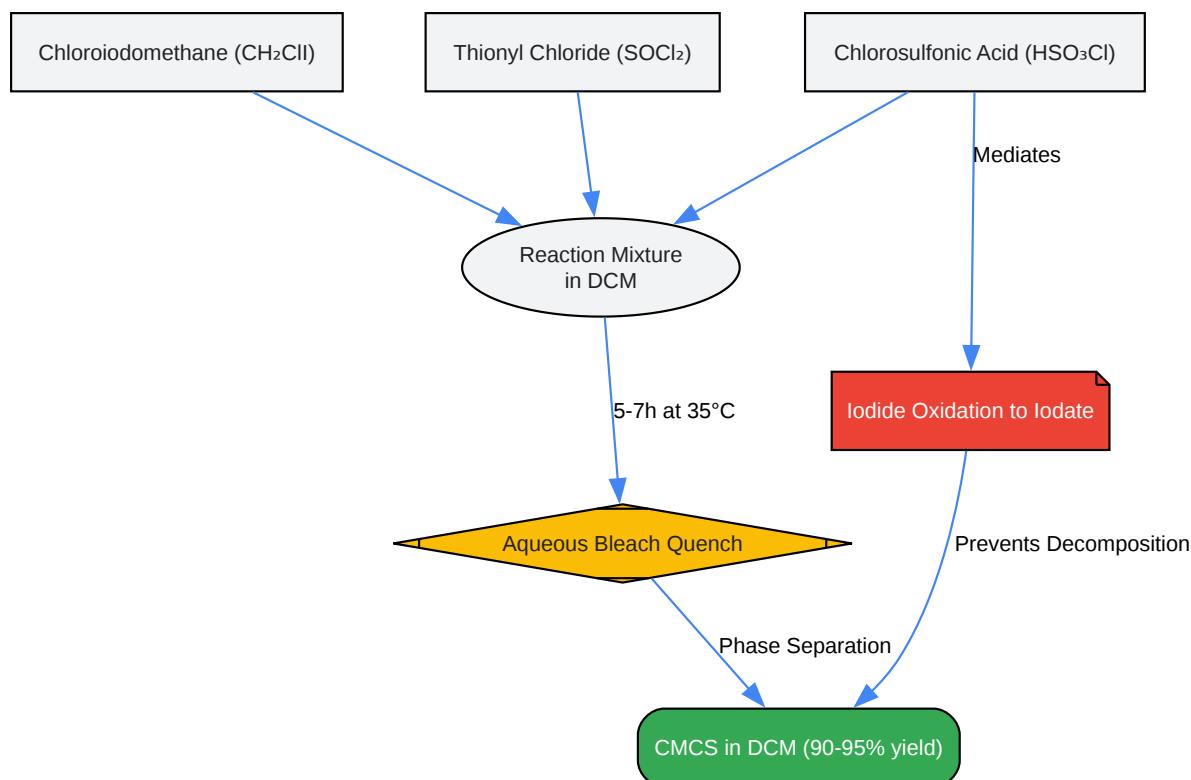
This method involves the direct reaction of liquid sulfur trioxide with dichloromethane.

- Experimental Protocol:
 - Liquid (γ -)SO₃ is reacted with CH₂Cl₂ at room temperature.[7]
 - Catalytic quantities of trimethyl borate are added to accelerate the reaction.[7]
 - The reaction proceeds via the insertion of SO₃ into the C-Cl bonds of CH₂Cl₂.[2][7]
 - The resulting product mixture contains CMCS and MBCS.[2][7]
 - CMCS is isolated by distillation, with typical yields of 30-35%. [2][7][12]

Monitoring the reaction at -45 °C via ¹H NMR spectroscopy has revealed the formation of transient chloropolysulfate intermediates.[2][7]

[Click to download full resolution via product page](#)

Figure 1: Catalytic synthesis of CMCS from CH_2Cl_2 and SO_3 .


Synthesis from Chloroiodomethane and Chlorosulfonic Acid

A more recent and efficient method utilizes chloroiodomethane and chlorosulfonic acid, offering higher yields and purity.[12][13]

- Experimental Protocol:
 - Chlorosulfonic acid (1.65 equivalents) is slowly added to chloroiodomethane in dichloromethane (9 mL/g) under an inert atmosphere at 0 °C.[2][14]
 - Thionyl chloride (0.8 equivalents) is also added.[14]

- The mixture is gradually warmed to room temperature and stirred for 2 hours, then heated to 35 °C for 5-7 hours.[2][14]
- The reaction is quenched with aqueous bleach (10 wt%, 2.6 equivalents).[14]
- After phase separation, a solution of CMCS in dichloromethane is obtained in 90-95% yield.[14] Neat CMCS can be obtained by concentrating the dichloromethane solution.[14]

This process leverages a chlorosulfonic acid-mediated oxidation of iodide to iodate, which prevents the iodide-induced decomposition of CMCS.[12][13][15]

[Click to download full resolution via product page](#)

Figure 2: High-yield synthesis of CMCS from CH₂ClI.

Applications in Synthesis

Chloromethyl **chlorosulfate** is a valuable reagent for introducing the chloromethyl group into various molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals.[1]

- Chloromethylation of Carboxylic Acids and Amino Acids: CMCS is used for the chloromethylation of carboxylic acids and protected amino acids, such as Fmoc-protected amino acids.[3][5][10] This is a crucial step in the preparation of certain prodrugs.[14]
- Synthesis of Sulfonates and Phosphates: It serves as a key reagent in the synthesis of sulfonate esters and dialkyl chloromethyl phosphates.[1][16]
- Polymer Chemistry: CMCS is utilized in the preparation of specialty polymers to impart properties like improved thermal stability and chemical resistance.[1]

Safety and Handling

Chloromethyl **chlorosulfate** is a hazardous substance and requires strict handling protocols.

- Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may be fatal if inhaled.[2][4][17] Some classifications also list it as a potential carcinogen.[4] It is also corrosive to metals.[18][19]
- Handling Precautions:
 - Work in a well-ventilated area, preferably under a chemical fume hood.[20]
 - Avoid contact with skin, eyes, and clothing.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[6][21]
 - Avoid inhalation of vapor or mist.
- Storage:
 - Store in a tightly closed container in a dry and well-ventilated place.
 - Recommended storage temperature is 2-8 °C.[1]

- It is sensitive to heat and moisture.
- Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, metals, and strong acids.[18][20]
- Decomposition: Thermal decomposition can release toxic and irritating gases such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[20]

Conclusion

Chloromethyl **chlorosulfate** is a reagent of significant importance in modern organic synthesis, offering an efficient means of chloromethylation for a variety of substrates. Its reactivity profile, while demanding careful handling, provides access to a wide range of chemical transformations crucial for the development of new pharmaceuticals, agrochemicals, and advanced materials. The synthetic methodologies outlined in this guide, particularly the high-yield process from chloroiodomethane, offer scalable and efficient routes to this valuable compound. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Chloromethyl chlorosulfate | 49715-04-0 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- 3. Page loading... [\[guidechem.com\]](http://guidechem.com)
- 4. Chloromethyl chlorosulfate | CH₂Cl₂O₃S | CID 2733556 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. scbt.com [scbt.com]
- 6. Chloromethyl chlorosulfate 97 49715-04-0 [\[sigmaaldrich.com\]](http://sigmaaldrich.com)

- 7. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chloromethyl Chlorosulfate [oakwoodchemical.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Chloromethyl Chlorosulfonate | 49715-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
- 21. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [chloromethyl chlorosulfate chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8482658#chloromethyl-chlorosulfate-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com